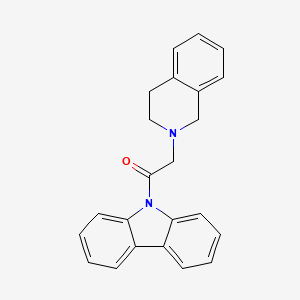

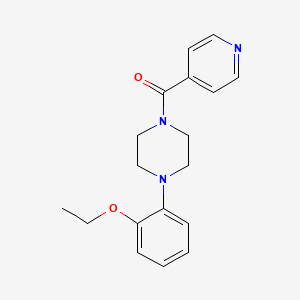

![molecular formula C19H20N4O2 B5629014 3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolin-6-yl derivatives, including compounds similar to 3-{4-[(2-Hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide, involves cascade reactions or one-pot synthesis methods. A notable approach is the nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols, which is an efficient and environmentally benign method for synthesizing quinazolin-4(3H)-ones (Parua et al., 2017). Another method involves the synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, showcasing a wide range of accessible structures (Gavin et al., 2018).

Molecular Structure Analysis

Molecular structure and vibrational spectroscopic analyses, including DFT (Density Functional Theory) calculations, provide insights into the geometrical parameters and molecular electrostatic potential of quinazolin-6-yl derivatives. X-ray crystallography and spectroscopy methods are used to confirm the structure and explore its electronic properties (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolin-6-yl derivatives undergo various chemical reactions, including cyclization and condensation, to form complex structures with potential biological activities. For instance, reactions involving isocyanates lead to novel synthesis of dihydroimidazo[1,2-c]quinazolin-5(6H)-one and pyrimido[1,2-c]quinazolin-6(7H)-one (Shiau et al., 1989).

Physical Properties Analysis

The physical properties of quinazolin-6-yl derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of hydroxyethylamino groups and other substituents impacts these properties, which are crucial for the compound's applicability in various scientific research areas.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals, define the versatility of quinazolin-6-yl derivatives in chemical synthesis and potential applications in material science and medicinal chemistry. Schiff base complexes of quinazolin derivatives have been synthesized and characterized, showing significant antimicrobial activity (Siddappa et al., 2008).

Direcciones Futuras

Quinazolinones have received significant attention due to their diverse biopharmaceutical activities . Future research could focus on the development of novel quinazolinone derivatives with enhanced biological activities and reduced side effects. Additionally, the exploration of their mechanisms of action could provide valuable insights for drug discovery and development .

Propiedades

IUPAC Name |

3-[4-(2-hydroxyethylamino)quinazolin-6-yl]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-23(2)19(25)15-5-3-4-13(10-15)14-6-7-17-16(11-14)18(20-8-9-24)22-12-21-17/h3-7,10-12,24H,8-9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPFDACREBLDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(2-Hydroxyethyl)amino]quinazolin-6-YL}-N,N-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)

![1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5628952.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)

![1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5628992.png)

![N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5628995.png)

![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)